Cas no 2680770-74-3 (benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate)

benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680770-74-3
- benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate
- EN300-28303090
- benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate
-
- インチ: 1S/C19H16ClN5O3/c1-12-7-8-14(28-12)9-25(19(26)27-10-13-5-3-2-4-6-13)17-15-16(22-11-21-15)23-18(20)24-17/h2-8,11H,9-10H2,1H3,(H,21,22,23,24)
- InChIKey: MTQHDMXKTJTAEA-UHFFFAOYSA-N
- ほほえんだ: ClC1N=C2C(=C(N=1)N(C(=O)OCC1C=CC=CC=1)CC1=CC=C(C)O1)NC=N2
計算された属性
- せいみつぶんしりょう: 397.0941671g/mol
- どういたいしつりょう: 397.0941671g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28303090-1.0g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-28303090-10.0g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-28303090-5.0g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-28303090-0.05g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-28303090-10g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 10g |
$6082.0 | 2023-09-07 | ||
Enamine | EN300-28303090-0.5g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28303090-2.5g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-28303090-0.25g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-28303090-1g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 1g |
$1414.0 | 2023-09-07 | ||
Enamine | EN300-28303090-0.1g |
benzyl N-(2-chloro-7H-purin-6-yl)-N-[(5-methylfuran-2-yl)methyl]carbamate |
2680770-74-3 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 |
benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamateに関する追加情報
Recent Advances in the Study of Benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate (CAS: 2680770-74-3)
Benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate (CAS: 2680770-74-3) is a novel synthetic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique purine-furan hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of nucleotide-related pathways. Recent studies have explored its role as a potential inhibitor of key enzymes involved in nucleic acid metabolism, making it a subject of intense research in drug discovery and development.
The synthesis and characterization of benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate have been detailed in several recent publications. The compound's structural features, including the chloro-substituted purine core and the furan-methylcarbamate side chain, contribute to its unique biochemical properties. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm its molecular structure and purity. These studies have laid the groundwork for further investigations into its biological activities and mechanisms of action.
In vitro studies have demonstrated that benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate exhibits potent inhibitory effects on specific enzymes involved in purine metabolism. For instance, recent findings suggest that the compound selectively targets adenosine deaminase (ADA), an enzyme critical for immune function and nucleotide salvage pathways. This selectivity is attributed to the chloro-purine moiety, which mimics the natural substrate of ADA. Such findings highlight the compound's potential as a lead candidate for developing new therapeutics for immune-related disorders and certain types of cancer.
Further research has explored the pharmacokinetic and pharmacodynamic properties of benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate. Preclinical studies in animal models have revealed favorable bioavailability and tissue distribution profiles, with the compound showing significant accumulation in lymphoid tissues. These properties are particularly relevant for its potential application in treating autoimmune diseases and hematological malignancies. However, challenges related to metabolic stability and potential off-target effects remain to be addressed in future studies.
The compound's mechanism of action has also been investigated at the molecular level. Recent crystallographic studies have provided insights into its binding interactions with ADA and other target enzymes. These structural analyses reveal that the furan-methylcarbamate side chain plays a crucial role in stabilizing the enzyme-inhibitor complex, while the chloro-purine moiety engages in key hydrogen-bonding interactions with active-site residues. Such detailed understanding of the compound's binding mode is invaluable for structure-activity relationship (SAR) studies and further optimization of its therapeutic potential.
In addition to its enzymatic inhibitory properties, benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate has shown promising immunomodulatory effects. Recent reports indicate that the compound can modulate cytokine production in immune cells, suggesting potential applications in inflammatory and autoimmune conditions. These findings have spurred interest in exploring its effects on specific immune cell populations and signaling pathways, with the aim of developing targeted therapies for complex immune disorders.
Despite these promising developments, several challenges remain in the translational development of benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate. Issues such as solubility, metabolic stability, and potential toxicity need to be thoroughly investigated in advanced preclinical models. Recent efforts have focused on developing prodrug strategies and formulation approaches to overcome these limitations, with some success in improving the compound's pharmacokinetic profile. These advancements are critical for progressing the compound toward clinical evaluation.
In conclusion, benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate (CAS: 2680770-74-3) represents an exciting area of research in chemical biology and medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further development. Ongoing studies are expected to provide deeper insights into its therapeutic potential and pave the way for its application in treating various diseases. As research progresses, this compound may emerge as a key player in the development of novel therapeutics targeting nucleotide metabolism and immune modulation.
2680770-74-3 (benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate) 関連製品
- 2138356-93-9((4-bromo-2-chlorophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)
- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)
- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)
- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)
- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)
- 68259-13-2(decane-1-sulfonyl fluoride)
- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)
- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)



